3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one
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Overview
Description
3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which combines a chromen-2-one core with a pyrazole moiety and a chlorophenyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This is followed by the introduction of the pyrazole moiety and the chlorophenyl group through a series of reactions. Common synthetic routes include:
Step 1: Synthesis of the chromen-2-one core through cyclization reactions.
Step 2: Introduction of the pyrazole moiety via condensation reactions.
Step 3: Attachment of the chlorophenyl group through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance reaction efficiency .
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or chromen-2-one rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
When compared to similar compounds, 3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
3-Bromo-5-fluoropyridine-2-carboxylic acid: A pyridine derivative used in various chemical applications.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in scientific research and industrial use.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-19(28-16-9-7-15(22)8-10-16)13(2)24(23-12)20(25)17-11-14-5-3-4-6-18(14)27-21(17)26/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGBXLYFAOMNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=CC=CC=C3OC2=O)C)SC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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